molecular formula C13H18Cl2KN3O4S2 B1260553 Navidrex-K CAS No. 83487-88-1

Navidrex-K

货号: B1260553
CAS 编号: 83487-88-1
分子量: 454.4 g/mol
InChI 键: ROFRCUBRLZHJIN-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Navidrex-K, also known as this compound, is a useful research compound. Its molecular formula is C13H18Cl2KN3O4S2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

1. Hypertension Management

Navidrex-K is primarily indicated for treating essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with varying degrees of hypertension severity.

Case Study: Treatment of Moderately Severe Essential Hypertension

In a study involving 554 patients with an initial mean diastolic pressure of 130 mm Hg, the administration of this compound (0.5 mg daily) resulted in significant reductions in blood pressure over a specified follow-up period . This highlights its efficacy as a monotherapy and in combination with other antihypertensive agents.

2. Combination Therapy Efficacy

This compound is frequently used in fixed-dose combinations with other antihypertensive medications to improve patient adherence and therapeutic outcomes. A multicenter study demonstrated that the substitution of this compound for a free combination of other antihypertensives improved compliance and persistence to therapy, leading to better overall blood pressure control and reduced adverse effects .

Comparative Effectiveness

A meta-analysis comparing fixed-dose combinations including this compound with free-equivalent therapies indicated that patients on fixed-dose combinations had significantly higher adherence rates (p < 0.001). This increased adherence is associated with better clinical outcomes, including lower rates of cardiovascular events .

Study Design Intervention Population Size Follow-Up Duration Outcomes
Jackson et al. (2006)Retrospective cohortValsartan + HCTZ87111 yearGood persistence
Hasford et al. (2007)Retrospective cohortACEI + ARB9763 yearsGood adherence
Dickson & Plauschinat (2008)Retrospective cohortAmlodipine + Benazepril57045 yearsGood compliance

Pharmacological Insights

This compound operates through mechanisms that involve the modulation of vascular tone and renal function, contributing to its antihypertensive effects. The compound's pharmacodynamics allow for effective management of blood pressure without significant respiratory suppression or sedation, making it suitable for a wide range of patients, including those at risk for adverse events associated with traditional sedatives .

常见问题

Basic Research Questions

Q. What are the established pharmacokinetic and pharmacodynamic properties of Navidrex-K, and what methodologies are recommended for validating these in preclinical models?

  • Methodological Guidance :

  • Conduct a systematic literature review to compile existing data on absorption, distribution, metabolism, and excretion (ADME) profiles. Use in vitro assays (e.g., plasma protein binding, microsomal stability) and in vivo animal models (rodents/non-rodents) to validate findings .
  • Employ high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification of drug concentrations in biological matrices. Ensure cross-validation with control groups to isolate this compound-specific effects .

Q. How can researchers design robust dose-response studies for this compound to determine therapeutic efficacy thresholds?

  • Methodological Guidance :

  • Adopt a factorial design with varying dosages (e.g., low, medium, high) and standardized outcome measures (e.g., biomarker levels, clinical endpoints). Use ANOVA or nonlinear regression models to analyze dose-dependent effects .
  • Include positive and negative controls to account for confounding variables. Replicate experiments across multiple batches to assess reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Guidance :

  • Perform a meta-analysis of discrepant studies to identify common confounding factors (e.g., bioavailability differences, species-specific metabolism). Validate hypotheses using ex vivo models (e.g., organ-on-a-chip systems) that bridge in vitro and in vivo conditions .
  • Apply mechanistic modeling (e.g., physiologically based pharmacokinetic modeling) to simulate drug behavior across experimental settings and identify critical variables .

Q. How can researchers optimize experimental designs to investigate this compound’s interactions with polymorphic enzyme systems (e.g., CYP450 isoforms)?

  • Methodological Guidance :

  • Use human hepatocyte cultures or recombinant enzyme assays to screen for metabolic pathways. Pair this with genotyped animal models or humanized mice to assess inter-individual variability .
  • Integrate omics approaches (proteomics, metabolomics) to map enzyme-drug interactions comprehensively. Apply Bayesian statistical frameworks to handle high-dimensional data .

Q. What frameworks are recommended for assessing this compound’s long-term safety profile in translational research?

  • Methodological Guidance :

  • Design longitudinal cohort studies with staggered enrollment to monitor adverse events over extended periods. Use survival analysis (e.g., Kaplan-Meier curves) to evaluate time-to-event outcomes .
  • Incorporate toxicogenomics to identify early biomarkers of toxicity. Cross-reference findings with databases like TOXNET to contextualize risks .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in this compound’s mechanism of action across independent studies?

  • Methodological Guidance :

  • Conduct a sensitivity analysis to determine whether methodological variations (e.g., assay protocols, sample preparation) explain discrepancies. Use harmonized SOPs in follow-up experiments .
  • Apply causal inference models (e.g., directed acyclic graphs) to untangle confounding variables and isolate causal relationships .

Q. What statistical approaches are most suitable for analyzing non-linear responses in this compound’s efficacy trials?

  • Methodological Guidance :

  • Utilize mixed-effects models to account for inter-subject variability. For threshold effects, apply segmented regression or machine learning algorithms (e.g., random forests) to identify inflection points .
  • Validate findings via bootstrapping or cross-validation to ensure robustness against overfitting .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance and reproducibility when using human-derived data in this compound studies?

  • Methodological Guidance :

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register study protocols on platforms like ClinicalTrials.gov to enhance transparency .
  • Implement blinded analysis and independent replication cohorts to mitigate bias. Document all deviations from original protocols in supplementary materials .

属性

CAS 编号

83487-88-1

分子式

C13H18Cl2KN3O4S2

分子量

454.4 g/mol

IUPAC 名称

potassium;6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;chloride

InChI

InChI=1S/C13H18ClN3O4S2.ClH.K/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;;/h6-8,13,16-17H,1-5H2,(H2,15,18,19);1H;/q;;+1/p-1

InChI 键

ROFRCUBRLZHJIN-UHFFFAOYSA-M

SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+]

规范 SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+]

同义词

navidrex-K

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。